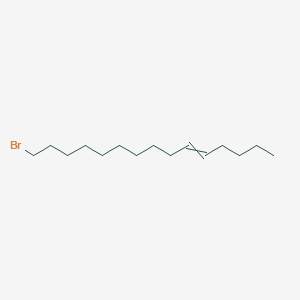
15-Bromopentadec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Bromopentadec-5-ene is an organic compound with the molecular formula C15H29Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the 15th carbon of a pentadecene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
15-Bromopentadec-5-ene can be synthesized through several methods. One common approach involves the bromination of pentadec-5-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the 15th carbon of the pentadecene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
15-Bromopentadec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form pentadec-5-yne.
Addition Reactions: The double bond in the pentadecene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.
Major Products Formed
Substitution: Formation of 15-hydroxypentadec-5-ene or 15-aminopentadec-5-ene.
Elimination: Formation of pentadec-5-yne.
Addition: Formation of 15,16-dibromopentadecane or 15-bromopentadecane.
Wissenschaftliche Forschungsanwendungen
15-Bromopentadec-5-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 15-Bromopentadec-5-ene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The double bond in the pentadecene chain can participate in addition reactions, altering the compound’s structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Chloropentadec-5-ene: Similar structure but with a chlorine atom instead of bromine.
15-Iodopentadec-5-ene: Similar structure but with an iodine atom instead of bromine.
Pentadec-5-yne: Similar carbon chain length but with a triple bond instead of a double bond.
Uniqueness
15-Bromopentadec-5-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
15-bromopentadec-5-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6H,2-4,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRITIZCLFDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705833 |
Source


|
| Record name | 15-Bromopentadec-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92210-93-0 |
Source


|
| Record name | 15-Bromopentadec-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

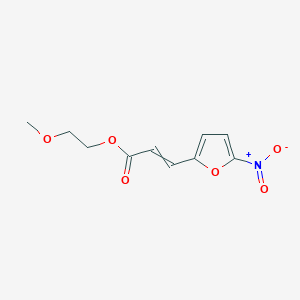
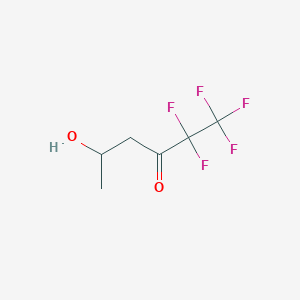

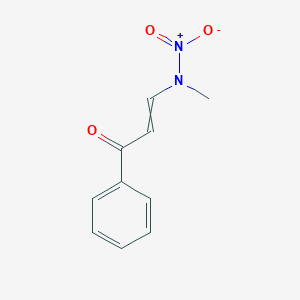
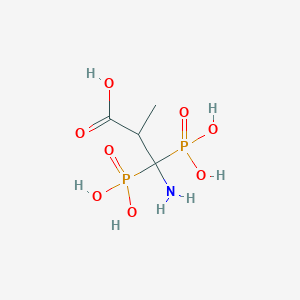
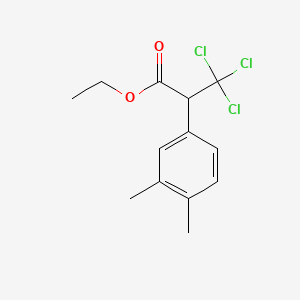
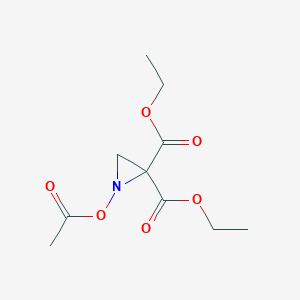
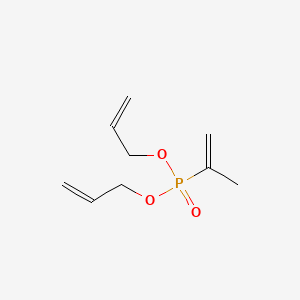
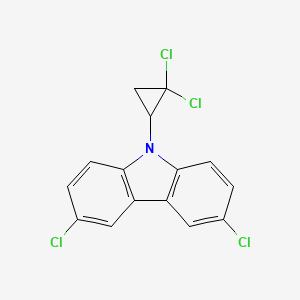
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
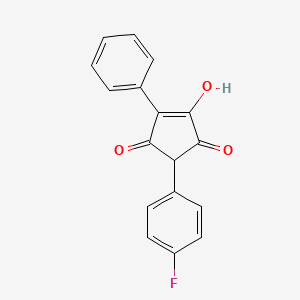
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
